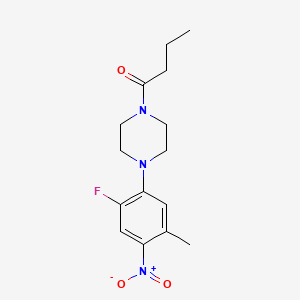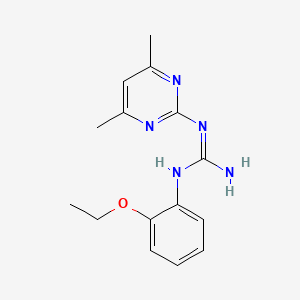
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has been widely studied due to its potential therapeutic applications. It belongs to the family of quinazolinone derivatives, which have shown promising results in various fields of research.
作用機序
The mechanism of action of 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, it has been reported to act on various molecular targets such as kinases, enzymes, and receptors. It has been found to inhibit the activity of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. It has also been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine in the brain. In addition, it has been found to modulate the activity of various receptors such as the adenosine A2A receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone has been reported to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit angiogenesis, which are crucial processes for cancer cell growth and survival. In Alzheimer's disease research, it has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation.
実験室実験の利点と制限
The advantages of using 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, its limitations include its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research on 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone.
合成法
The synthesis of 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the reaction of 2-phenylacetonitrile with 3-methyl-2-butanone in the presence of potassium hydroxide and acetic acid. The resulting product is then subjected to a reaction with 2-aminobenzoic acid in the presence of acetic anhydride and pyridine to obtain 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone. This synthesis method has been reported to have a high yield and purity of the final product.
科学的研究の応用
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, it has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
3-methyl-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19-16(12-11-13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17(19)20/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOUEMIBFMQVRP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-2-[(E)-2-phenylethenyl]quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)

![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)
![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)

